molecular formula C46H82O3 B1147294 Cholesteryl isostearyl carbonate CAS No. 127512-93-0

Cholesteryl isostearyl carbonate

Cat. No.: B1147294
CAS No.: 127512-93-0
M. Wt: 683.1 g/mol
InChI Key: VKDIIYWKXJGBIA-NIYVIGCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl isostearyl carbonate is a chemical compound with the molecular formula C46H82O3. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with isostearyl carbonate. This compound is known for its unique properties and applications, particularly in the field of liquid crystals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl isostearyl carbonate can be synthesized through the esterification of cholesterol with isostearyl carbonate. The reaction typically involves the use of a catalyst such as thionyl chloride in the presence of a solvent like benzene. The reaction conditions include maintaining the reaction mixture at a specific temperature and ensuring the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes.

Properties

CAS No.

127512-93-0

Molecular Formula

C46H82O3

Molecular Weight

683.1 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate

InChI

InChI=1S/C46H82O3/c1-35(2)22-19-17-15-13-11-9-8-10-12-14-16-18-20-33-48-44(47)49-39-29-31-45(6)38(34-39)25-26-40-42-28-27-41(37(5)24-21-23-36(3)4)46(42,7)32-30-43(40)45/h25,35-37,39-43H,8-24,26-34H2,1-7H3/t37-,39?,40?,41-,42?,43?,45+,46-/m1/s1

InChI Key

VKDIIYWKXJGBIA-NIYVIGCCSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)OCCCCCCCCCCCCCCCC(C)C)C)C

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.